molecular formula C17H12F2N2O3 B2642441 {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE CAS No. 1794897-49-6

{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE

Cat. No.: B2642441
CAS No.: 1794897-49-6
M. Wt: 330.291
InChI Key: JYLVUNWSFDIKNZ-UHFFFAOYSA-N
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Description

{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE is an organic compound characterized by the presence of a difluorophenyl group, a carbamoyl group, and a cyanobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE typically involves the reaction of 2,4-difluorobenzylamine with methyl 3-cyanobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or recrystallization techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzylamine: A precursor in the synthesis of the compound.

    Methyl 3-cyanobenzoate: Another precursor used in the synthesis.

    Dichloroaniline: A structurally similar compound with different substituents.

Uniqueness

{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE is unique due to the presence of both difluorophenyl and cyanobenzoate groups, which confer specific chemical and biological properties

Properties

IUPAC Name

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3-cyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O3/c18-14-5-4-13(15(19)7-14)9-21-16(22)10-24-17(23)12-3-1-2-11(6-12)8-20/h1-7H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLVUNWSFDIKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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